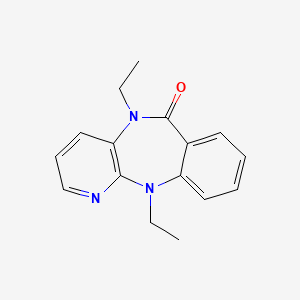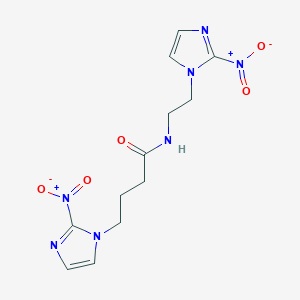
Morpholino-4-(2-morpholinoacetylamino)salicylamide, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morpholino-4-(2-morpholinoacetylamino)salicylamide, hydrochloride is a complex organic compound known for its versatile applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by the presence of morpholine rings and a salicylamide moiety, which contribute to its unique chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Morpholino-4-(2-morpholinoacetylamino)salicylamide, hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of Morpholinoacetyl Chloride: This step involves the reaction of morpholine with acetyl chloride under controlled conditions to form morpholinoacetyl chloride.
Acylation of Salicylamide: The morpholinoacetyl chloride is then reacted with salicylamide in the presence of a base such as triethylamine to form the intermediate compound, morpholinoacetylamino salicylamide.
Hydrochloride Formation: Finally, the intermediate is treated with hydrochloric acid to yield the hydrochloride salt of Morpholino-4-(2-morpholinoacetylamino)salicylamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Morpholino-4-(2-morpholinoacetylamino)salicylamide, hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; usually in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield
Propiedades
Número CAS |
14028-32-1 |
|---|---|
Fórmula molecular |
C17H24ClN3O5 |
Peso molecular |
385.8 g/mol |
Nombre IUPAC |
N-[3-hydroxy-4-(morpholine-4-carbonyl)phenyl]-2-morpholin-4-ium-4-ylacetamide;chloride |
InChI |
InChI=1S/C17H23N3O5.ClH/c21-15-11-13(18-16(22)12-19-3-7-24-8-4-19)1-2-14(15)17(23)20-5-9-25-10-6-20;/h1-2,11,21H,3-10,12H2,(H,18,22);1H |
Clave InChI |
NLRQZOWKOZVDDZ-UHFFFAOYSA-N |
SMILES canónico |
C1COCC[NH+]1CC(=O)NC2=CC(=C(C=C2)C(=O)N3CCOCC3)O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




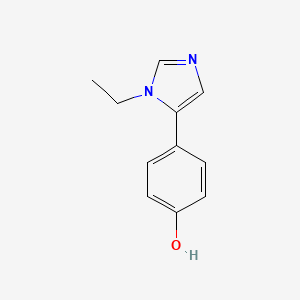
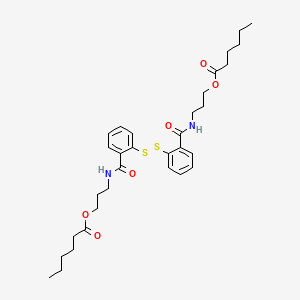

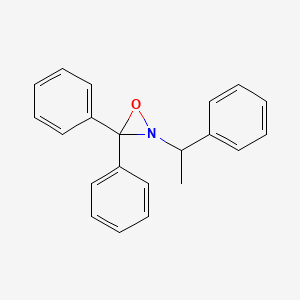
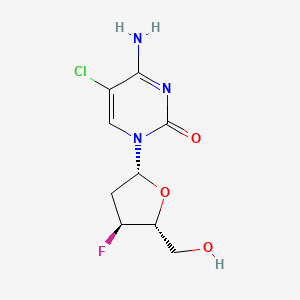
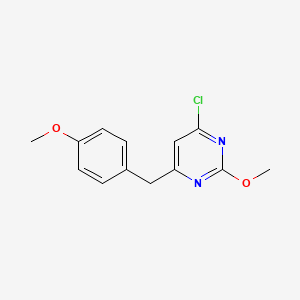
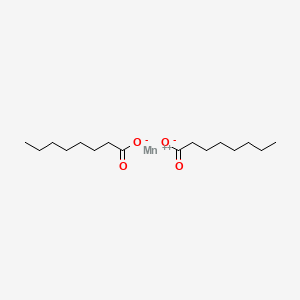
![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1S,2R,4aS,6aR,6aS,6bR,8aS,12aS,14bS)-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B12803855.png)
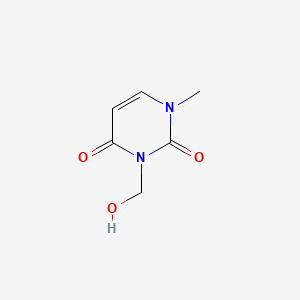
![D-Prolinamide, N-[(1,1-dimethylethoxy)carbonyl]-3-methyl-D-valyl-4-hydroxy-N-[[4-(4-methyl-5-thiazolyl)phenyl]methyl]-, (4S)-](/img/structure/B12803870.png)
